molecular formula C18H14O4 B2752142 2-oxo-3-phenyl-2H-chromen-7-yl propanoate CAS No. 869080-09-1

2-oxo-3-phenyl-2H-chromen-7-yl propanoate

Cat. No.: B2752142
CAS No.: 869080-09-1
M. Wt: 294.306
InChI Key: AVHZPPKFXUYCRN-UHFFFAOYSA-N
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Description

Historical Trajectories and Significance of Coumarin (B35378) Derivatives as a Privileged Scaffold in Chemical Researchnih.gov

The journey of coumarins began in 1820 when the parent compound, coumarin, was first isolated from the tonka bean (Dipteryx odorata). nih.gov This discovery opened the door to the exploration of a vast class of natural products. Over the years, more than 1300 coumarins have been identified from natural sources, including plants, fungi, and bacteria. nih.gov Their widespread presence in nature is a testament to their evolutionary importance and diverse biological roles.

The significance of the coumarin scaffold in chemical research stems from its unique structural and electronic properties. The fused benzene (B151609) and α-pyrone rings create a rigid, planar system with a large conjugated π-electron system, which is crucial for its interaction with various biological targets. nih.gov This structural framework has proven to be a versatile template for the design and synthesis of novel compounds with a wide array of applications.

The inherent value of coumarin derivatives has spurred the development of numerous synthetic methodologies for their preparation. researchgate.net Classical name reactions have been instrumental in accessing a diverse range of coumarin-based architectures. Some of the most prominent methods are detailed in the table below.

Synthetic Method Description
Pechmann CondensationReaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. researchgate.netnih.gov
Perkin ReactionCondensation of an aromatic aldehyde (like salicylaldehyde) with an acid anhydride. researchgate.netnih.gov
Knoevenagel CondensationReaction of a compound with an active methylene (B1212753) group with a carbonyl group. researchgate.netnih.gov
Wittig ReactionReaction of an aldehyde or ketone with a phosphonium (B103445) ylide. researchgate.netnih.gov
Claisen RearrangementA nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether. nih.gov

More contemporary approaches often focus on improving efficiency, yield, and sustainability. These include microwave-assisted synthesis, the use of solid acid catalysts, and transition-metal-catalyzed C-H activation/annulation reactions. researchgate.netmdpi.compsu.edu For instance, palladium-catalyzed cross-coupling reactions have become a powerful tool for the synthesis of 3-arylcoumarins. mdpi.com

The coumarin nucleus is associated with a broad spectrum of biological activities, making it a focal point of medicinal chemistry research. nih.govresearchgate.net The unique chemical structure of coumarin allows it to bind to various biological targets through different types of interactions. frontiersin.org This has led to the development of coumarin derivatives with a wide range of pharmacological properties. researchgate.net

Furthermore, the fluorescent properties of many coumarin derivatives have led to their use in various technological applications. nih.gov

Area of Research Examples of Applications and Activities
Medicinal Chemistry Anticoagulant, antimicrobial, anti-inflammatory, neuroprotective, anticancer, and antioxidant activities. nih.govnih.govfrontiersin.orgresearchgate.net
Materials Science Fluorescent probes, laser dyes, and organic light-emitting diodes (OLEDs). researchgate.netwikipedia.org
Agrochemicals Fungicides and insecticides. nih.gov
Cosmetics and Perfumery Fragrances and optical brighteners. nih.govresearchgate.net

Structural Elucidation and Core Chromene Scaffold of 2-oxo-3-phenyl-2H-chromen-7-yl propanoate

The chemical structure of this compound is characterized by the core 2H-chromen-2-one (coumarin) scaffold, which is systematically substituted. The fundamental structure is a bicyclic system comprising a benzene ring fused to a pyrone ring.

The synthesis of 3-phenylcoumarins can be achieved through various methods, including the Perkin reaction between a salicylaldehyde (B1680747) and a phenylacetic acid derivative. researchgate.net The versatility of this scaffold allows for further modifications on both the coumarin nucleus and the 3-phenyl ring, enabling the fine-tuning of its properties. nih.gov

The propanoate ester group at the C7 position is another critical structural element. This moiety is formed by the esterification of the hydroxyl group of the corresponding 7-hydroxycoumarin. The presence of an ester group can modulate the lipophilicity of the molecule, which in turn can affect its solubility, membrane permeability, and pharmacokinetic profile.

Esterification of 7-hydroxycoumarins is a common synthetic transformation. For instance, the reaction of 7-hydroxycoumarin (umbelliferone) with acyl chlorides in the presence of a base can yield the corresponding 7-acyloxycoumarin derivatives. nih.gov The synthesis of various ester derivatives of 7-hydroxycoumarins has been reported in the literature, often with the aim of enhancing biological activity. mdpi.com

Current Research Landscape and Knowledge Gaps Pertaining to this compound and Related Analogues

The current research landscape for coumarin derivatives is vast and continues to expand. While there is extensive literature on 3-phenylcoumarins and 7-hydroxycoumarin esters, specific studies focusing exclusively on this compound are not widely reported. Much of the research has been directed towards analogues with different ester groups or substitution patterns on the phenyl ring.

A significant portion of the research on related analogues has been in the context of medicinal chemistry, exploring their potential as anticancer, anti-inflammatory, and neuroprotective agents. rsc.orgresearchgate.netnih.gov For example, various 3-phenylcoumarin (B1362560) derivatives have been investigated as inhibitors of enzymes like monoamine oxidase. nih.gov

A clear knowledge gap exists regarding the specific biological activities and material properties of this compound. Future research could focus on the synthesis and comprehensive evaluation of this particular compound. This would involve detailed characterization of its photophysical properties, as well as screening for a range of biological activities to determine its potential applications. Furthermore, structure-activity relationship (SAR) studies of a series of related 7-O-acyl-3-phenylcoumarins could provide valuable insights for the design of new derivatives with enhanced properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-oxo-3-phenylchromen-7-yl) propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4/c1-2-17(19)21-14-9-8-13-10-15(12-6-4-3-5-7-12)18(20)22-16(13)11-14/h3-11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHZPPKFXUYCRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Characterization in Chemical Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment of Molecular Architecture

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the 2-oxo-3-phenyl-2H-chromen-7-yl propanoate molecule.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Confirmation

¹H NMR: This experiment would provide initial information on the number of different types of protons, their chemical environment (chemical shift, δ), and their neighboring protons (spin-spin coupling, J). The spectrum would be expected to show distinct signals for the protons of the phenyl group, the coumarin (B35378) core, and the propanoate ester moiety.

¹³C NMR: This spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts would indicate the type of carbon (e.g., carbonyl, aromatic, aliphatic).

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. It would be crucial for establishing the connectivity of protons within the phenyl and coumarin rings and along the propanoate chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is invaluable for connecting different structural fragments of the molecule, for instance, linking the propanoate group to the C7 position of the coumarin ring via the ester oxygen, and the phenyl group to the C3 position.

A hypothetical data table for the types of correlations expected is presented below.

Proton SignalCorrelates to Carbon Signal(s) in HMBC
H4 (Coumarin)C2, C3, C4a, C5
H5 (Coumarin)C4, C4a, C6, C8a
Phenyl ProtonsC3, C2, C4
Propanoate CH₂Ester C=O, C7, Propanoate CH₃
Propanoate CH₃Ester C=O, Propanoate CH₂

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

HRMS is essential for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula with high confidence. For this compound (C₁₈H₁₄O₄), the expected exact mass would be calculated and compared to the experimentally determined value.

Furthermore, tandem mass spectrometry (MS/MS) experiments would be performed to study the fragmentation pathways of the protonated molecule ([M+H]⁺). This analysis provides valuable structural information by identifying characteristic neutral losses and fragment ions. Common fragmentation patterns for coumarin esters include the cleavage of the ester bond and subsequent fragmentations of the coumarin core.

IonDescription
[M+H]⁺Protonated molecular ion
[M-C₃H₅O]⁺Loss of the propionyloxy group
[C₉H₅O₂]⁺Fragment corresponding to the coumarin backbone
[C₆H₅]⁺Phenyl cation
[C₃H₅O₂]⁺Propionyl cation

X-ray Crystallography for Solid-State Structural Elucidation and Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsion angles.

Analysis of Torsion Angles and Planarity of the Chromene System

The coumarin ring system is generally observed to be nearly planar. iucr.orgnih.gov X-ray diffraction data would allow for the precise calculation of the root-mean-square deviation (r.m.s.d.) from planarity for the fused ring system. The analysis would also focus on key torsion angles, such as those defining the orientation of the phenyl group at C3 relative to the coumarin plane and the conformation of the propanoate side chain attached at C7. For similar coumarin esters, the ester side chain is often oriented nearly perpendicular to the plane of the coumarin ring system. iucr.orgnih.gov

Intermolecular Interactions and Crystal Packing Motifs

The detailed study of the crystal structure reveals how molecules pack in the solid state. This packing is governed by various non-covalent intermolecular interactions, such as hydrogen bonds (e.g., C–H···O), π–π stacking interactions between aromatic rings, and van der Waals forces. nih.gov Identifying these interactions is crucial for understanding the supramolecular architecture and can influence the material's physical properties. For instance, in related structures, molecules often form dimers or chains through specific hydrogen bonding patterns. nih.govnih.gov

Interaction TypePotential Atoms Involved
C–H···O Hydrogen BondsAromatic C-H donors and carbonyl/ester oxygen acceptors
π–π StackingBetween the phenyl ring and the benzene (B151609) or pyrone part of the coumarin core of adjacent molecules

Computational and Theoretical Investigations of 2 Oxo 3 Phenyl 2h Chromen 7 Yl Propanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule, such as its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. opensciencepublications.comopensciencepublications.com Studies on 3-phenylcoumarin (B1362560) derivatives using DFT, often with the B3LYP functional and basis sets like 6-311++G(d,p), provide detailed information about their molecular orbitals and charge distribution. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. semanticscholar.org For the 3-phenylcoumarin scaffold, the HOMO is typically localized over the coumarin (B35378) ring and the phenyl substituent, while the LUMO is distributed across the entire molecule. This distribution facilitates intramolecular charge transfer (ICT), which is crucial for its optical properties. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. nih.gov In 3-phenylcoumarin derivatives, negative potential (red and yellow regions) is concentrated around the electronegative oxygen atoms of the carbonyl and ester groups, indicating sites susceptible to electrophilic attack. researchgate.netresearchgate.net Positive potential (blue regions) is typically found around the hydrogen atoms, marking them as sites for nucleophilic attack. nih.gov This information is vital for predicting how the molecule might interact with biological receptors.

Computational ParameterTypical Finding for 3-Phenylcoumarin ScaffoldImplication
HOMO Energy-6.0 to -6.5 eVIndicates electron-donating capability.
LUMO Energy-2.0 to -2.5 eVIndicates electron-accepting capability.
HOMO-LUMO Gap (ΔE)~4.0 eVRelates to molecular stability and reactivity. semanticscholar.org
MEP Negative RegionsLocated on carbonyl and ester oxygen atoms. researchgate.netSites for electrophilic attack and hydrogen bonding. nih.gov
MEP Positive RegionsLocated on aromatic and aliphatic hydrogen atoms.Sites for nucleophilic attack.

Computational methods are invaluable for predicting spectroscopic data (like NMR, IR, and UV-Vis) and determining the most stable three-dimensional arrangement of a molecule.

Spectroscopic Prediction: DFT calculations can accurately predict vibrational frequencies (IR spectra) and chemical shifts (NMR spectra). bibliomed.orgresearchgate.net Theoretical predictions for similar coumarin derivatives show good correlation with experimental data. semanticscholar.orgnih.gov For 2-oxo-3-phenyl-2H-chromen-7-yl propanoate, the characteristic C=O stretching vibration of the lactone ring in the IR spectrum would be predicted at approximately 1700-1730 cm⁻¹. In ¹H NMR spectra, signals for the aromatic protons on the coumarin and phenyl rings would be expected in the range of 7.0-8.0 ppm, while the protons of the propanoate group would appear in the upfield region. researchgate.netmdpi.com

Conformational Preferences: The 3-phenylcoumarin core is largely planar. nih.gov However, the propanoate group at position 7 and the phenyl group at position 3 have rotational freedom. Computational studies on similar structures, such as 2-oxo-2H-chromen-3-yl propanoate, reveal that the side chain is typically oriented nearly perpendicular to the coumarin ring system. researchgate.net This orientation minimizes steric hindrance and is a key feature of the molecule's preferred low-energy conformation. The dihedral angle between the coumarin ring and the propanoate side chain in a related compound was found to be 78.48°. researchgate.net

Molecular Docking and Dynamics Simulations for Probing Intermolecular Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to model the interaction between a small molecule (ligand), like this compound, and a biological macromolecule (receptor), such as an enzyme or protein.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Numerous studies have explored the docking of 3-phenylcoumarin derivatives into the active sites of various enzymes, including monoamine oxidase (MAO), acetylcholinesterase (AChE), and α-glucosidase. researchgate.netacs.orgnih.gov

In a typical docking simulation, the 3-phenylcoumarin scaffold is positioned within the enzyme's binding pocket. The interactions often involve:

Hydrogen Bonds: The carbonyl oxygen of the coumarin lactone ring frequently acts as a hydrogen bond acceptor with amino acid residues like Cysteine or Serine in the active site. researchgate.netnih.gov

Hydrophobic Interactions: The aromatic phenyl and coumarin rings engage in π-π stacking or hydrophobic interactions with aromatic residues such as Tyrosine, Tryptophan, and Phenylalanine within the receptor's cavity. nih.gov

For this compound, the propanoate group could form additional interactions, potentially enhancing binding affinity or altering selectivity compared to other derivatives.

While docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior and stability of the ligand-receptor complex over time. researchgate.netfrontiersin.org MD simulations on coumarin-protein complexes are performed to validate docking results and assess the stability of the predicted interactions. nih.govingentaconnect.com

Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): A stable RMSD value for the ligand and protein backbone over the simulation time (e.g., 100 ns) indicates that the complex has reached equilibrium and remains stable. researchgate.net

Root Mean Square Fluctuation (RMSF): This parameter identifies the flexibility of different parts of the protein, highlighting which residues are most affected by ligand binding. researchgate.net

Binding Free Energy: Calculations like MM/PBSA or MM/GBSA are used to estimate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone. nih.gov

Studies on related coumarin derivatives show that stable complexes are maintained through a persistent network of hydrogen bonds and hydrophobic contacts throughout the simulation. nih.govresearchgate.net

Enzyme Target (Example)Key Interacting Residues for 3-Phenylcoumarin ScaffoldPrimary Interaction Type
Monoamine Oxidase B (MAO-B)Cys172, Tyr326, Tyr435Hydrogen Bonding, π-π Stacking researchgate.net
Acetylcholinesterase (AChE)Trp84, Tyr334, Phe330π-π Stacking (Hydrophobic) nih.gov
α-GlucosidaseAsp202, Arg400, Glu271Hydrogen Bonding hilarispublisher.com
Multidrug-Resistance-Associated Protein 1 (MRP1)Gln713, Lys684, Gly1432Hydrogen Bonding nih.gov

Prediction of Structure-Property Relationships (SPR) through Computational Models

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that correlates the chemical structure of compounds with their biological activity. hilarispublisher.com For classes of compounds like 3-phenylcoumarins, 3D-QSAR models are developed to understand which structural features are critical for their pharmacological effects. researchgate.netnih.gov

These models generate contour maps that visualize the spatial regions where certain properties are favorable or unfavorable for activity:

Steric Contour Maps: Green contours indicate regions where bulky groups enhance activity, while yellow contours show where they decrease it.

Electrostatic Contour Maps: Blue contours highlight areas where electropositive groups are favorable, and red contours indicate where electronegative groups are preferred.

QSAR studies on 3-phenylcoumarin derivatives have revealed that the nature and position of substituents on both the phenyl ring and the coumarin nucleus significantly influence their activity as enzyme inhibitors. researchgate.nethilarispublisher.com For instance, models for α-glucosidase inhibitors suggested that electron-withdrawing groups on the 3-phenylcoumarin ring were favorable for activity. hilarispublisher.com Such models can be used to predict the biological activity of this compound and guide the design of new, more potent analogues. nih.gov

Mechanistic Biological Investigations of 2 Oxo 3 Phenyl 2h Chromen 7 Yl Propanoate and Analogues

In Vitro Studies of Cellular and Molecular Interactions

In vitro studies have been instrumental in dissecting the cellular and molecular targets of 3-phenylcoumarin (B1362560) derivatives. These studies have explored their interactions with key enzymes, their influence on cellular signaling cascades, and their impact on gene and protein expression.

Derivatives of 3-phenylcoumarin have been identified as inhibitors of a wide range of enzymes. While specific data for 2-oxo-3-phenyl-2H-chromen-7-yl propanoate is not extensively documented, studies on analogous compounds provide insight into the potential enzymatic targets of this class of molecules.

One area of significant interest is their inhibitory activity against enzymes involved in neurodegenerative diseases. For instance, various polyhydroxy 3-phenylcoumarins have demonstrated inhibitory effects against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). acs.org A benzamide (B126) derivative of 3-phenylcoumarin exhibited a potent AChE inhibition with an IC50 value of 0.09 μM. acs.org Furthermore, certain methylated 3-phenylcoumarins have been shown to be highly potent and selective MAO-B inhibitors, with IC50 values in the picomolar and nanomolar range. acs.org

The anti-inflammatory potential of these compounds has been linked to their ability to inhibit enzymes such as lipoxygenase. A dimethoxybromine derivative of 3-phenylcoumarin was found to inhibit nitric oxide production in lipopolysaccharide-activated mouse macrophage RAW264.7 cells with an IC50 of 6.9 μM. acs.org

In the context of cancer, 3-phenylcoumarin analogues have been investigated as inhibitors of enzymes like nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) quinone reductase (NQO1). acs.org A 4-hydroxy-6,7-dimethyl-3-phenylcoumarin derivative showed an IC50 of 660 nM against NQO1. acs.org Additionally, a derivative of 2-oxo-4-phenyl-2H-chromen-7-yl was identified as an inhibitor of the Abl T315I mutant kinase, which is associated with imatinib (B729) resistance in chronic myeloid leukemia. frontiersin.org

While coumarins, in general, are known to interact with carbonic anhydrases, specific inhibitory data for 3-phenylcoumarin derivatives against these zinc-containing metalloenzymes are still an active area of research. mdpi.com

3-Phenylcoumarin AnalogueEnzyme TargetInhibitory Concentration (IC50)Reference
Benzamide derivativeAcetylcholinesterase (AChE)0.09 μM acs.org
6-methyl-3-(p-tolyl)coumarinMonoamine Oxidase B (MAO-B)308 pM acs.org
8-methyl-3-(p-tolyl)coumarinMonoamine Oxidase B (MAO-B)4.51 nM acs.org
6-Bromo-8-methoxy-3-(3′-methoxyphenyl)coumarinNitric Oxide Production6.9 μM acs.org
4-Hydroxy-6,7-dimethyl-3-phenylcoumarinNADPH Quinone Reductase (NQO1)660 nM acs.org

The 3-phenylcoumarin scaffold has been shown to interact with and modulate various cellular signaling pathways, which is central to its observed biological activities. These compounds can influence pathways involved in cell survival, proliferation, inflammation, and apoptosis.

One of the key pathways affected by coumarin (B35378) derivatives is the PI3K/AKT signaling pathway, which is crucial for cell growth and survival. mdpi.com Inhibition of this pathway by certain coumarins can lead to cytotoxic effects in cancer cells. mdpi.com The modulation of the PI3K/AKT pathway can, in turn, affect the activity of Bcl-2 family proteins, which are key regulators of apoptosis. mdpi.com Studies have shown that 3-arylcoumarin derivatives can induce apoptosis by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov

Furthermore, some 3-phenylcoumarins have been found to act as activators of the nuclear factor-erythroid 2-related factor 2 (Nrf2). acs.org Nrf2 is a key transcription factor that regulates the expression of antioxidant and pro-apoptotic genes, thereby playing a role in protecting cells from oxidative stress and in controlling cancer cell growth. acs.org

In the context of inflammation, phenolic compounds, including coumarins, are known to modulate a broad range of signaling pathways. nih.gov These include the nuclear factor (NF)-κB and activator protein (AP)-1 transcription factors, mitogen-activated protein kinases (MAPKs), and protein tyrosine kinases (PTKs). nih.gov By interfering with these pathways, 3-phenylcoumarins can modulate the production of inflammatory mediators. nih.gov

The interaction of 3-phenylcoumarin analogues with cellular signaling pathways ultimately leads to changes in gene expression and protein regulation. A 4′-amino-derivative of 3-phenylcoumarin has been shown to induce downregulation of Hes1, a transcription factor involved in cell differentiation and proliferation, leading to antitumor effects against HCT-116 cells. acs.org

As previously mentioned, 3-arylcoumarin derivatives can modulate the expression of proteins involved in apoptosis, such as Bax and Bcl-2. nih.gov This regulation is a critical aspect of their anticancer activity. The ability of these compounds to arrest the cell cycle in the S phase in human lung cancer cells (A549) further highlights their impact on the cellular machinery that governs cell proliferation. nih.gov

Experimental approaches to study these effects often involve techniques such as reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to measure changes in messenger RNA (mRNA) levels of target genes. Western blotting is another common technique used to analyze the levels of specific proteins, providing insights into how these compounds affect protein expression and regulation within the cell.

Investigations in Pre-Clinical Animal Models (Focus on Mechanistic Elucidation)

To understand the physiological relevance of the in vitro findings, preclinical studies in animal models are essential. These investigations help to elucidate the biological pathways affected by 3-phenylcoumarin derivatives in a whole-organism context and provide information on their metabolic fate.

In vivo studies have corroborated some of the mechanistic insights gained from in vitro experiments. For example, a 3-phenylcoumarin derivative has been shown to be effective in a diet-induced obese mouse model. acs.org In this study, the compound led to a reduction in body weight, as well as decreased levels of leptin in the blood plasma and total serum cholesterol. acs.org These findings suggest an in vivo modulation of metabolic pathways.

The potential of these compounds as antidepressant agents has also been explored in rodent models. mdpi.com Certain amine-substituted 3-phenylcoumarin derivatives were found to decrease immobility time in the forced swimming test and tail suspension test in mice, without causing motor impairment. mdpi.com This indicates an interaction with neurological pathways relevant to depression.

Understanding the metabolic fate of 3-phenylcoumarin derivatives is crucial for interpreting their biological activity and for the development of potential therapeutic agents. The metabolism of the parent compound, coumarin, has been studied in rats and extrapolated to humans. nih.gov The primary metabolite in humans is 7-hydroxycoumarin, with o-hydroxyphenylacetic acid being a minor metabolite. nih.gov

For 3-phenylcoumarins, it has been shown that they are metabolized by cytochrome P450 enzymes, specifically the CYP1 and CYP2A families. mdpi.com The catalytic sites of these enzymes are hydrophobic, which facilitates the binding of 3-phenylcoumarins. mdpi.com The specific metabolites produced and their distribution in various biological matrices, such as plasma and tissues, are areas of ongoing investigation. Physiologically based pharmacokinetic (PBPK) modeling is a tool that can be used to predict the pharmacokinetics of these compounds in different species, including humans, based on animal data. nih.gov

Structure Activity Relationship Sar Studies of 2 Oxo 3 Phenyl 2h Chromen 7 Yl Propanoate Derivatives

Influence of Substituent Variations on the 3-Phenyl Moiety on Biological Interactions

The 3-phenyl ring of the coumarin (B35378) scaffold is a critical component for molecular recognition and biological activity. researchgate.netfrontiersin.org Variations in the substitution pattern on this phenyl ring can significantly modulate the compound's electronic and steric properties, thereby influencing its binding affinity to biological targets.

Research on a variety of 3-phenylcoumarin (B1362560) derivatives has demonstrated that the nature and position of substituents on the phenyl ring are key determinants of activity. For instance, in the context of monoamine oxidase B (MAO-B) inhibition, the presence of methoxy, hydroxyl, or acetoxy groups on the 3-phenyl ring can enhance inhibitory potency. frontiersin.org The hydrophobicity of the 3-phenyl ring is considered vital for establishing binding at the active site of enzymes like MAO-B. mdpi.com

Studies have systematically explored the effects of different functional groups at various positions of the 3-phenyl ring. For example, the addition of electron-donating or electron-withdrawing groups can alter the charge distribution of the entire molecule, affecting its interaction with amino acid residues in a target protein. The table below summarizes findings from various studies on 3-phenylcoumarin derivatives, illustrating the impact of 3-phenyl substitutions on biological activity.

Substituent on 3-Phenyl RingPosition(s)Observed Effect on Biological ActivityReference Compound Class
Methoxy (-OCH₃)3', 4'Increased MAO-B inhibitory activity3-Phenylcoumarins
Hydroxyl (-OH)3', 4'Enhanced antioxidant and antiproliferative activitiesHydroxylated 3-phenylcoumarins
Bromo (-Br)3'Potent and selective MAO-B inhibition3-(Bromophenyl)coumarins
Nitro (-NO₂)4'Potent but non-selective MAO-A and MAO-B inhibition3-(Nitrophenyl)coumarins
Amino (-NH₂)3', 4'Generally more favorable for activity than nitro groups3-(Aminophenyl)coumarins

Role of the 7-Propanoate Ester Group in Modulating Research-Relevant Activity

The 7-position of the coumarin nucleus is another key site for structural modification. The presence of an ester group, such as the propanoate in 2-oxo-3-phenyl-2H-chromen-7-yl propanoate, can influence the compound's physicochemical properties, including lipophilicity, solubility, and ability to cross cell membranes.

While specific data on the 7-propanoate group is limited, studies on other 7-acyloxycoumarins provide valuable insights. For instance, research on the antifungal activity of umbelliferone (B1683723) (7-hydroxycoumarin) derivatives has shown that O-acylation with shorter acyl groups can increase activity. mdpi.com There appears to be a relationship between the size of the substituent at the 7-position and the resulting biological effect, with shorter alkyl and acyl groups often being favorable. mdpi.com The propanoate group, being a short-chain ester, would be expected to enhance lipophilicity compared to the corresponding 7-hydroxy compound, potentially leading to improved cellular uptake.

The following table outlines the general influence of esterification at the 7-position of coumarin derivatives based on available literature.

Ester Group at 7-PositionGeneral Effect on PropertiesPotential Impact on Activity
Acetoxy (-OCOCH₃)Increased lipophilicity, potential for hydrolysisEnhanced MAO-B inhibition, increased antifungal activity
Propanoate (-OCOCH₂CH₃)Increased lipophilicity (more than acetoxy)Potentially enhanced cellular uptake and modulated activity, influenced by hydrolysis rate
Longer-chain estersSignificantly increased lipophilicityActivity may decrease if steric bulk hinders binding or if hydrolysis is too slow
Benzyloxy (-OCH₂Ph)Increased bulk and lipophilicityPotent MAO-B inhibition observed in some derivatives

Impact of Modifications to the Chromene Core on Mechanistic Outcomes

The chromene (or 2H-chromen-2-one) core is the fundamental bicyclic system of coumarins and is essential for their biological activity. Modifications to this core, such as the introduction of substituents or alterations to the ring system itself, can have a profound impact on the mechanistic outcomes.

Furthermore, the lactone ring within the chromene core is a key pharmacophoric feature. It can participate in hydrogen bonding with biological targets. The integrity of this ring system is generally considered crucial for the activity of many coumarin derivatives. Any modification that disrupts the planarity or the electronic nature of the chromene core is likely to have a significant effect on the compound's biological profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net For 3-phenylcoumarin derivatives, 3D-QSAR models have been employed to predict the inhibitory properties of analogues and to guide the design of new, more potent compounds. researchgate.netresearchgate.net

These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to develop mathematical equations that can predict the activity of untested compounds. Descriptors such as electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobicity are commonly used in QSAR studies of coumarins.

Successful QSAR models for 3-phenylcoumarins have highlighted the importance of specific structural features for activity. For instance, these models can quantify the favorable or unfavorable effects of substituents at different positions on both the phenyl ring and the coumarin core. This predictive capability is invaluable for prioritizing the synthesis of new derivatives with a higher probability of desired biological activity.

Cheminformatic Approaches for Exploring the Chemical Space of 3-Phenylcoumarin-7-esters

Cheminformatics provides a suite of tools and techniques for analyzing and visualizing large datasets of chemical compounds, a concept known as exploring the chemical space. For a class of compounds like 3-phenylcoumarin-7-esters, cheminformatic approaches can be used to understand their diversity, map structure-activity relationships, and identify novel scaffolds with potential biological activity.

By employing molecular descriptors and dimensionality reduction techniques, it is possible to create visual representations of the chemical space occupied by these compounds. This allows researchers to identify clusters of structurally similar molecules and to see how these clusters correlate with biological activity. Such analyses can reveal important SAR trends that may not be apparent from examining individual compounds alone.

Furthermore, virtual screening techniques, which are a key component of cheminformatics, can be used to computationally screen large libraries of virtual 3-phenylcoumarin-7-ester derivatives against a biological target. This in silico approach helps to prioritize compounds for synthesis and biological testing, thereby accelerating the drug discovery process.

Exploration of 2 Oxo 3 Phenyl 2h Chromen 7 Yl Propanoate As a Chemical Biology Tool and Research Scaffold

Development as a Scaffold for Fluorescent Probes and Biosensors in Experimental Systems

The 3-phenylcoumarin (B1362560) framework, the core of 2-oxo-3-phenyl-2H-chromen-7-yl propanoate, is an exceptional fluorophore, making it a prime candidate for the development of fluorescent probes and biosensors. researchgate.net These tools are crucial for imaging and monitoring diverse metabolites and cellular events in biological systems. nih.gov The strong fluorescence, high quantum yields, and excellent photostability of coumarin (B35378) derivatives allow for sensitive detection and visualization. researchgate.netacgpubs.org

Researchers have successfully utilized this scaffold to create biosensors for specific biological molecules and events. For instance, 3-phenylcoumarin derivatives have been engineered to detect hydroxyl radicals, which are linked to oxidative stress-related diseases. nih.gov Other derivatives have been developed as fluorescent probes for detecting reactive oxygen species (ROS) produced by immune cells, which can be valuable in studying inflammatory diseases. nih.gov The design principle of these probes often involves modifying the 3-phenylcoumarin scaffold so that its fluorescence properties change upon interaction with a specific analyte. The 7-position, where the propanoate group is located in the title compound, is a common site for modification to tune the probe's properties or to attach recognition moieties. nih.gov For example, attaching aminoalkoxy groups at this position has been explored to create compounds that can monitor enzymatic activity or ion concentrations within cells. nih.gov The development of coumarin-based probes has also extended to creating sensors for neurotransmitters and sulfur dioxide derivatives, highlighting the scaffold's versatility. nih.govrsc.org

Investigation of Photoactivatable Derivatives for Photopharmacological or Optogenetic Research

The 3-phenylcoumarin scaffold is a promising candidate for the development of photoactivatable molecules, which are inert until activated by light. This "caging" strategy is central to photopharmacology and optogenetics, allowing researchers to control biological processes with high spatial and temporal precision.

A photoactivatable derivative of this compound could be designed by replacing the propanoate group with a photolabile protecting group (PPG). When the molecule is irradiated with a specific wavelength of light, the PPG would be cleaved, releasing the active 3-phenylcoumarin compound. This released molecule could then exert a biological effect, such as inhibiting an enzyme or binding to a receptor. While specific research into photoactivatable derivatives of this compound is an emerging area, the fundamental chemistry is well-established. The inherent photochemical reactivity of the coumarin core, which can undergo [2+2] cycloaddition reactions upon UV irradiation, demonstrates its suitability for light-based applications. researchgate.net This property allows for the light-induced dimerization or cross-linking of coumarin-containing molecules, a principle that can be adapted for creating photoresponsive materials and drugs.

Application as an Initiator in Polymerization Chemistry (e.g., Atom Transfer Radical Polymerization)

While this compound itself is not a direct initiator for Atom Transfer Radical Polymerization (ATRP), its scaffold can be chemically modified to create a functional initiator. ATRP is a controlled polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity. wikipedia.org This control is achieved by using an initiator (typically an alkyl halide) and a transition metal catalyst. wikipedia.org

To apply the 3-phenylcoumarin scaffold in ATRP, the propanoate group at the 7-position can be replaced with a group capable of initiating polymerization, such as a chloroacetoxy or bromoacetoxy moiety. For example, researchers have successfully synthesized 7-chloroacetoxy-4-methyl-coumarin and used it as a photosensitive initiator for the ATRP of styrene. researchgate.net This strategy results in polymer chains, like polystyrene, that have a fluorescent coumarin molecule at one end. researchgate.net These "end-capped" polymers are valuable as their fluorescent tag can be used to track the polymer's location or to study polymer dynamics. Furthermore, the coumarin end-groups can undergo photodimerization, allowing the polymer chains to be cross-linked with UV light to form networks or gels. researchgate.net This dual functionality—acting as an initiator and providing a photosensitive/fluorescent tag—makes coumarin-based initiators powerful tools in advanced polymer and materials science. rsc.orgrsc.orgcmu.edu

Utilization in Materials Science Research (e.g., optical properties, dyes)

In materials science, 3-phenylcoumarin derivatives are highly valued as organic dyes and functional components in optoelectronic devices due to their excellent photophysical properties. researchgate.netnih.gov These properties, including strong absorption in the UV-visible range and intense fluorescence, are governed by the molecule's electronic structure. mdpi.com The 3-phenylcoumarin scaffold often functions as a donor-π-acceptor (D-π-A) system, where the coumarin nucleus and its substituents act as electron donors or acceptors, facilitating intramolecular charge transfer (ICT) upon photoexcitation. This ICT process is key to their vibrant fluorescence. nih.gov

The propanoate group at the 7-position of this compound acts as an electron-donating group, which can enhance the fluorescence of the molecule. acgpubs.org By systematically changing the substituents on the coumarin and phenyl rings, scientists can precisely tune the absorption and emission wavelengths, as well as the quantum yield of the dyes. researchgate.netmdpi.com This tunability has led to their use in applications such as organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and as fluorescent probes for detecting metal ions or changes in pH. nih.govacs.orgresearchgate.net For example, the fluorescence of certain coumarin derivatives has been shown to be quenched in the presence of Fe³⁺ ions but enhanced with Al³⁺ ions, indicating their potential as selective metal ion sensors. acs.org

The table below presents photophysical data for several 7-substituted coumarin derivatives, illustrating the effect of different functional groups on their optical properties in various solvents.

Data sourced from references acgpubs.orgacs.org. Note: Specific absorption maxima were not provided for all compounds in the source material.

Table of Mentioned Compounds

Future Research Directions and Emerging Paradigms for 2 Oxo 3 Phenyl 2h Chromen 7 Yl Propanoate

Integration of Advanced Synthetic Technologies for Streamlined Production

The synthesis of 3-phenylcoumarins, the core structure of 2-oxo-3-phenyl-2H-chromen-7-yl propanoate, has traditionally been achieved through methods like the Perkin condensation. mdpi.comtandfonline.com However, future research will focus on integrating advanced technologies to enhance efficiency, yield, and sustainability.

Key future directions include:

Continuous Flow Synthesis: Transitioning from batch processing to continuous flow manufacturing can offer superior control over reaction parameters such as temperature and mixing, leading to higher yields and purity. This methodology allows for safer handling of reactive intermediates and facilitates easier scale-up.

Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, increase product yields, and improve purity by minimizing side reactions.

Green Chemistry Approaches: Future synthetic strategies will increasingly emphasize environmental sustainability. This includes the use of ultrasound-assisted synthesis and solvent-free reaction conditions, which reduce energy consumption and waste. mdpi.com For instance, regioselective green synthesis of 3-arylcoumarins has been achieved through visible-light-driven copper-catalyzed aerobic oxidative cascade cyclization. nih.gov

Catalytic System Innovation: Research into novel catalytic systems, such as palladium-catalyzed C-H activation and cross-coupling reactions, will continue to provide more direct and efficient routes to the 3-phenylcoumarin (B1362560) scaffold. nih.gov

Table 1: Comparison of Synthetic Methodologies for 3-Phenylcoumarins
MethodologyKey FeaturesPotential Advantages
Perkin CondensationCondensation of salicylaldehydes and phenylacetic acids. mdpi.comWell-established, traditional method.
Palladium-Catalyzed CouplingDirect C-H activation/cross-coupling of coumarins and arenes. nih.govHigh regioselectivity and efficiency.
Visible-Light Photoredox CatalysisCopper-catalyzed aerobic oxidative cascade cyclization. nih.govUtilizes green energy source, mild reaction conditions.
Ultrasound-Assisted SynthesisUses ultrasonic waves to accelerate the reaction. mdpi.comReduced reaction times, improved yields.

Identification of Novel Biological Targets and Pathways in Complex Systems

The 3-phenylcoumarin scaffold is known to exhibit a wide array of biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. researchgate.netnih.gov Derivatives have shown activity against targets like monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE), which are relevant to neurodegenerative diseases like Parkinson's and Alzheimer's. nih.govnih.govresearcher.life Future research will aim to uncover novel biological targets and elucidate their mechanisms of action in complex disease models.

Emerging research paradigms include:

Chemoproteomics: Utilizing activity-based protein profiling (ABPP) and other chemoproteomic platforms to identify direct protein targets of this compound and its derivatives within the native cellular environment.

Phenotypic Screening and Target Deconvolution: Employing high-content imaging and phenotypic screening in complex cellular models (e.g., co-cultures, organoids) to identify compounds that modulate disease-relevant phenotypes, followed by target deconvolution to identify the responsible molecular pathways.

Systems Biology Approaches: Integrating transcriptomic, proteomic, and metabolomic data to build a comprehensive understanding of how 3-phenylcoumarin derivatives impact cellular networks and signaling pathways, moving beyond a single-target focus. mdpi.com

Development of Multi-Targeted Research Probes

The ability of the 3-phenylcoumarin scaffold to interact with multiple biological targets makes it an ideal candidate for the development of multi-target-directed ligands (MTDLs). nih.govnih.gov Such compounds are particularly valuable for complex multifactorial diseases like Alzheimer's, where targeting a single pathway is often insufficient. nih.govresearcher.life

Future efforts in this area will concentrate on:

Rational Design of MTDLs: Designing single molecules that can simultaneously and selectively modulate multiple targets. For example, derivatives of 3-phenylcoumarin have been investigated as potential multi-target inhibitors of human cholinesterases and monoamine oxidases for Alzheimer's disease. nih.gov

Fluorescent Probes for Biological Imaging: The inherent fluorescence of the coumarin (B35378) core can be exploited to develop probes for monitoring biological processes and events. nih.govresearchgate.net Research will focus on creating 3-phenylcoumarin-based probes that can visualize multiple targets simultaneously or report on specific enzymatic activities within live cells.

Leveraging Artificial Intelligence and Machine Learning for Predictive Modeling and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. researchgate.netspringernature.com These computational tools can accelerate the design and optimization of new 3-phenylcoumarin derivatives with desired properties. researchgate.net

Key applications in this domain will include:

Predictive Modeling: Using quantitative structure-activity relationship (QSAR) models and deep learning algorithms to predict the biological activity, pharmacokinetic properties, and potential toxicity of novel 3-phenylcoumarin analogues before synthesis. nih.govresearchgate.net

De Novo Design: Employing generative AI models to design new molecules with optimized properties. These models can explore vast chemical space to propose novel 3-phenylcoumarin derivatives that are synthetically accessible and tailored for specific biological targets. springernature.com

Reaction Prediction and Synthesis Planning: AI-driven retrosynthetic analysis can predict optimal and novel synthetic routes, streamlining the production of complex target molecules. researchgate.net This synergy between AI and chemistry holds immense promise for accelerating the discovery of new therapeutic agents. researchgate.net

Table 2: Applications of AI/ML in 3-Phenylcoumarin Research
AI/ML ApplicationDescriptionPotential Impact
Virtual ScreeningComputationally screening large libraries of virtual compounds against a biological target. researchgate.netAccelerates identification of promising hit compounds.
QSAR ModelingDeveloping models that correlate chemical structure with biological activity. nih.govresearchgate.netGuides lead optimization by predicting the activity of new designs.
Generative ModelsDesigning novel molecules with desired property profiles from scratch. springernature.comExpands access to novel chemical matter and intellectual property.
Retrosynthesis PredictionPredicting efficient synthetic pathways for target molecules. researchgate.netReduces time and resources spent on chemical synthesis.

Exploration of New Non-Biological Applications for the Compound Class

While the primary focus has been on pharmacological applications, the unique physicochemical properties of the 3-phenylcoumarin scaffold make it attractive for materials science and other non-biological fields.

Future research will explore:

Organic Electronics: The fluorescent and chromophoric nature of coumarins suggests their potential use as dopants or core components in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net

Chemosensors: The development of 3-phenylcoumarin derivatives as selective and sensitive fluorescent and colorimetric chemosensors for the detection of metal ions and anions. nih.gov

Advanced Polymers: Incorporation of the 3-phenylcoumarin moiety into polymer backbones could lead to new materials with unique optical properties, such as photo-induced refractive index changes, for applications in ophthalmics and data storage. tandfonline.com

Q & A

Basic: What are the standard laboratory synthesis protocols for 2-oxo-3-phenyl-2H-chromen-7-yl propanoate?

Answer:
The synthesis typically involves nucleophilic substitution. A common method reacts 7-hydroxy-3-phenylcoumarin with propanoic acid derivatives (e.g., bromopropanoate esters) in the presence of a base like potassium carbonate. The reaction is conducted in polar aprotic solvents (e.g., acetone or ethanol) under reflux (60–80°C) for 6–12 hours. Post-reaction, purification is achieved via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm structural integrity by identifying proton environments (e.g., chromen carbonyl at ~160 ppm) and ester linkages.
  • IR Spectroscopy : Detects carbonyl stretches (1670–1750 cm1^{-1}) and aromatic C–H vibrations.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ peak at m/z 339.12) .

Advanced: How can synthetic yield be optimized under varying reaction conditions?

Answer:
Optimization factors include:

  • Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.
  • Solvent Polarity : Higher polarity solvents (e.g., DMF) may improve reaction rates but require careful temperature control to avoid side reactions.
  • Stoichiometry : A 1.2:1 molar ratio of bromopropanoate to hydroxycoumarin minimizes unreacted starting material.
    Post-hoc yield analysis via HPLC (C18 column, acetonitrile/water mobile phase) is recommended .

Advanced: How to resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory)?

Answer:

  • Assay Standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and inflammatory markers (e.g., TNF-α/IL-6).
  • Dose-Response Studies : Compare IC50_{50} values across studies to identify potency thresholds.
  • Mechanistic Profiling : Validate targets via Western blotting (e.g., caspase-3 for apoptosis) or NF-κB inhibition assays .

Advanced: Can computational modeling predict this compound’s reactivity or target binding?

Answer:

  • Molecular Docking : Use tools like AutoDock Vina to simulate interactions with enzymes (e.g., COX-2 for anti-inflammatory activity).
  • DFT Calculations : Analyze electron density maps to predict sites for electrophilic substitution.
  • MD Simulations : Assess stability in biological membranes (e.g., lipid bilayer penetration) .

Basic: What purification methods are recommended post-synthesis?

Answer:

  • Recrystallization : Ethanol/water (70:30 v/v) yields high-purity crystals.
  • Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) separates ester byproducts.
  • TLC Monitoring : Use UV-active spots (Rf_f ~0.5 in ethyl acetate/hexane) to track fractions .

Advanced: How to design SAR studies for chromen derivatives?

Answer:

Substituent Biological Impact Reference
4-MethylEnhances lipophilicity, improving membrane penetration
3,6-DichloroIncreases cytotoxicity (halogen effect)
4-MethoxyphenylReduces activity due to steric hindrance

Systematic substitution at the 3-phenyl or 7-propanoate positions, followed by bioactivity screening, is critical .

Advanced: What in vitro assays evaluate antioxidant/pro-apoptotic mechanisms?

Answer:

  • DPPH/ABTS Assays : Quantify radical scavenging (IC50_{50} < 50 μM indicates strong antioxidant activity).
  • Annexin V/PI Staining : Detect apoptosis via flow cytometry.
  • Caspase-3/7 Activation : Luminescent assays confirm caspase-dependent pathways .

Basic: What solvent/base combinations favor nucleophilic substitution?

Answer:

  • Solvents : Acetone (polar aprotic) balances reactivity and solubility.
  • Bases : K2_2CO3_3 (mild) minimizes ester hydrolysis; stronger bases (e.g., NaOH) risk saponification .

Advanced: How to analyze stability under varying storage conditions?

Answer:

  • Accelerated Stability Testing : Incubate at 40°C/75% RH for 6 months; monitor degradation via HPLC.
  • pH Stability : Use buffered solutions (pH 2–9) to assess ester bond hydrolysis.
  • Light Sensitivity : Store in amber vials if UV-Vis shows photodegradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.